molecular formula C10H5Cl2FN2 B1415376 3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine CAS No. 1105194-94-2

3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine

Cat. No. B1415376
CAS RN: 1105194-94-2
M. Wt: 243.06 g/mol
InChI Key: YTIABLSLZDHADY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine” often involves multi-step processes. For instance, the synthesis of “N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (gefitinib)” involves a three-step process based on the synthesis, isolation, and characterization of novel intermediates . The protocol is cost-effective with isolable and stable intermediates .

Scientific Research Applications

Pyridazine Derivatives in Medicinal Chemistry

Pyridazine derivatives, including compounds similar to 3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine, have shown significant pharmaceutical importance. In a study by Sallam et al. (2021), pyridazine analogs were synthesized and characterized, showing potential in medicinal chemistry. These compounds were analyzed using density functional theory calculations and Hirshfeld surface analysis to determine various quantum chemical parameters, providing insights into their pharmaceutical applications (Sallam et al., 2021).

Biological Evaluation and Synthesis

Heinisch et al. (1996) discussed the synthesis of a series of pyridazino benzodiazepin-5-ones, which are structurally related to specific derivatives. These compounds were evaluated for their potential as human immunodeficiency virus type 1 reverse transcriptase inhibitors, indicating a vital role in the treatment of HIV (Heinisch et al., 1996).

Anticancer, Antiangiogenic, and Antioxidant Agents

A study by Kamble et al. (2015) focused on the synthesis of new derivatives similar to 3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine, assessing their inhibitory effects on cancer cell lines and potential as antiangiogenic and antioxidant agents. This research highlights the broad spectrum of biological activities of pyridazine derivatives (Kamble et al., 2015).

Agricultural Applications: Herbicidal and Antifungal Properties

Sallam et al. (2022) synthesized and conducted a docking study of a novel pyridazine derivative, showing its potential use in agriculture as an antifungal agent against Fusarium oxysporum. This demonstrates the versatility of pyridazine derivatives in various fields beyond medicinal chemistry (Sallam et al., 2022).

Corrosion Inhibition in Mild Steel

Olasunkanmi et al. (2018) explored the use of 3-chloropyridazine derivatives for protecting mild steel surfaces and inhibiting corrosion. Their research indicated that these compounds could be effective corrosion inhibitors, demonstrating the application of pyridazine derivatives in materials science (Olasunkanmi et al., 2018).

properties

IUPAC Name

3-chloro-6-(3-chloro-4-fluorophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2FN2/c11-7-5-6(1-2-8(7)13)9-3-4-10(12)15-14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIABLSLZDHADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249908
Record name 3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine

CAS RN

1105194-94-2
Record name 3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(3-chloro-4-fluorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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